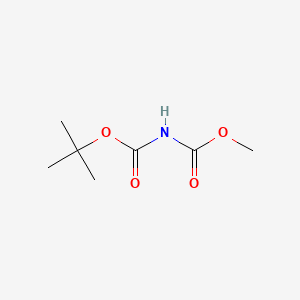

tert-Butyl Methyl Iminodicarboxylate

Description

Significance of Nitrogen-Containing Scaffolds in Modern Chemical Transformations

Nitrogen-containing scaffolds are among the most prevalent structural motifs in biologically active compounds and functional materials. A vast number of pharmaceuticals, including antibiotics, anticancer agents, and antivirals, feature nitrogen atoms as integral components of their molecular architecture. These atoms often play a crucial role in the molecule's biological activity by participating in hydrogen bonding, acting as a base, or coordinating with metal ions in enzymes. The synthesis of these complex structures frequently requires multi-step sequences where the reactivity of a nitrogen atom must be carefully managed.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-methoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(10)8-5(9)11-4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPECCYFUJCNQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467195 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66389-76-2 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of Tert Butyl Methyl Iminodicarboxylate

Tert-butyl methyl iminodicarboxylate, also known as iminodicarboxylic acid tert-butyl methyl ester, is a valuable reagent in organic synthesis. Its structure features a nitrogen atom attached to both a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group. This unsymmetrical design offers unique reactivity and selectivity in certain synthetic transformations.

This compound serves as a versatile intermediate for the production of various pharmaceuticals and fine chemicals. orgsyn.org Its structure facilitates the introduction of specific functional groups, making it a key building block in the creation of more complex molecules. orgsyn.org The stability and reactivity of this compound are highly valued by researchers, as they enable the development of novel compounds. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66389-76-2 |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to almost white powder or crystals |

| Melting Point | 75 - 82 °C |

| Boiling Point (Predicted) | 230.4 ± 9.0 °C |

| Density (Predicted) | 1.095 ± 0.06 g/cm³ |

Chemical Reactivity and Mechanistic Pathways of Tert Butyl Methyl Iminodicarboxylate

Role as a Modified Gabriel Reagent

Tert-butyl iminodicarboxylates have emerged as effective alternatives to potassium phthalimide (B116566) in the Gabriel synthesis for preparing primary amines. wikipedia.orgwikipedia.org This approach circumvents some of the limitations of the traditional method, which often requires harsh conditions for the final deprotection step. wikipedia.orgthermofisher.com The Gabriel method, in its modified form using reagents like Di-tert-butyl iminodicarboxylate, employs an imido nucleophile that is electronically similar to phthalimide salts but allows for more facile cleavage under milder acidic conditions. wikipedia.orgwikipedia.org

Preparation of Primary Amines from Alkyl Halides

The synthesis of primary amines using Di-tert-butyl iminodicarboxylate begins with the deprotonation of the acidic N-H bond to form a potent nucleophile. wikipedia.orgchemicalbook.com This anion then reacts with a primary or secondary alkyl halide in a classic SN2 reaction to form an N-alkylated intermediate. masterorganicchemistry.com The two bulky tert-butoxycarbonyl (Boc) groups attached to the nitrogen prevent the over-alkylation that often plagues direct alkylation of ammonia (B1221849) or primary amines. masterorganicchemistry.com After the N-C bond is formed, the Boc protecting groups are removed, typically through acid hydrolysis, to yield the desired primary amine as its corresponding salt. wikipedia.orgchemicalbook.com

Optimization of Regioselectivity and Reaction Yields

Achieving high yields and controlling regioselectivity are critical for the synthetic utility of this modified Gabriel protocol. The choice of base and solvent system is crucial for efficient deprotonation and subsequent alkylation. While strong bases like sodium hydride (NaH) can be used, phase-transfer catalysis offers a powerful alternative for optimizing yields under milder conditions. chemicalbook.com For instance, the use of a tetraalkylammonium salt, such as tetrabutylammonium (B224687) bromide, can facilitate the transfer of the iminodicarboxylate anion from an aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction and improving yields. chemicalbook.com The selection of solvent is also important, with polar aprotic solvents like dimethyl formamide (B127407) (DMF) or tetrahydrofuran (B95107) (THF) being common choices. thermofisher.comchemicalbook.com

The table below illustrates a typical application of this method, highlighting the reaction conditions and resulting yield.

| Alkyl Halide | Base/Catalyst | Solvent | Temperature | Product | Yield |

| Allyl Bromide | Sodium Hydroxide (B78521) / Tetrabutylammonium Bromide | 2-Methyltetrahydrofuran | 40-50°C | Di-tert-butyl allyliminodicarboxylate | 98% |

| Data derived from an exemplary synthesis protocol. chemicalbook.com |

Participation in Mitsunobu Reaction Protocols

Tert-butyl iminodicarboxylates are also valuable nitrogen nucleophiles in the Mitsunobu reaction, enabling the direct conversion of alcohols into protected primary amines. wikipedia.orgchemicalbook.com This reaction is renowned for its mild conditions and, most significantly, its predictable stereochemical outcome. chem-station.comatlanchimpharma.com The reaction proceeds through the in-situ activation of an alcohol by a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgresearchgate.net

Stereochemical Inversion in Alcohol to Amine Transformations

A defining feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center. chem-station.comyoutube.comsemanticscholar.org The reaction mechanism involves the formation of an oxyphosphonium salt intermediate, which is an excellent leaving group. youtube.comorganic-chemistry.org The deprotonated iminodicarboxylate, acting as the nucleophile, then displaces this leaving group via an SN2 pathway. researchgate.net This bimolecular nucleophilic substitution inherently results in a complete inversion of the stereogenic center, making the Mitsunobu reaction a powerful tool for controlling stereochemistry in complex molecule synthesis. semanticscholar.orgorganic-chemistry.org

Scope and Limitations Across Diverse Substrate Systems

The Mitsunobu reaction is broadly applicable to primary and secondary alcohols. semanticscholar.org However, it is generally not effective for tertiary alcohols due to steric hindrance, which impedes the SN2 attack. The acidity of the nucleophile is another critical factor; for the reaction to be successful, the pKa of the N-H bond must be low enough (typically below 13-15) to allow for deprotonation by the betaine (B1666868) intermediate formed from the phosphine and azodicarboxylate. chem-station.comwikipedia.org Di-tert-butyl iminodicarboxylate meets this requirement. While the reaction is compatible with a wide array of functional groups, highly acidic or basic groups on the substrate can interfere. atlanchimpharma.com Steric crowding near the reaction center on either the alcohol or the nucleophile can also significantly reduce reaction rates and yields. rsc.org

The following table summarizes the general applicability of the Mitsunobu protocol with iminodicarboxylates for different alcohol substrates.

| Alcohol Substrate Type | Steric Hindrance | Expected Outcome | Rationale |

| Primary | Low | High Yield | Accessible for SN2 attack. |

| Secondary | Low to Moderate | Good to Moderate Yield | SN2 reaction is feasible with clean stereochemical inversion. |

| Secondary | High | Low to No Yield | Steric hindrance prevents nucleophilic attack. |

| Tertiary | High | No Reaction | SN2 pathway is sterically inaccessible. |

Advanced Applications of Tert Butyl Methyl Iminodicarboxylate in Organic Synthesis

Strategic Intermediate for Complex Molecule Construction

The compound's role as a strategic intermediate is central to its utility. It functions as a stable and reactive building block that enables the precise construction of intricate molecular architectures. Its structure is particularly advantageous for introducing protected amine groups, which are fundamental components in many biologically active compounds and specialized materials. chemimpex.com

In pharmaceutical synthesis, tert-Butyl Methyl Iminodicarboxylate is an important intermediate for developing drugs that require specific functional groups for their therapeutic activity. chemimpex.com The presence of the Boc protecting group allows for the selective modification of other parts of a molecule without affecting the nitrogen atom. This group can be removed under specific acidic conditions later in the synthesis, revealing the primary or secondary amine necessary for the final drug's structure and function. wikipedia.org This controlled reactivity makes it a key component in the multi-step synthesis of various active pharmaceutical ingredients (APIs), where protecting sensitive functional groups is paramount to achieving the desired molecular target. chemimpex.com

The utility of this compound extends to the agrochemical sector, where it is used in the formulation of products like pesticides and herbicides. chemimpex.com Its incorporation into these chemical structures can enhance their efficacy by improving stability and absorption in plants. chemimpex.com As a versatile intermediate, it is also employed in the production of various fine chemicals, which are pure, single substances used in specialized applications ranging from electronics to fragrances. The compound's ability to facilitate the creation of complex molecules makes it a valuable asset in these high-value chemical industries. chemimpex.com

The synthesis of natural products, often characterized by their complex and highly specific three-dimensional structures, frequently relies on the use of versatile building blocks like this compound. It serves as a source for introducing a protected nitrogen atom, a common feature in many classes of natural products, including alkaloids and complex peptides. The controlled manner in which the amine functionality can be revealed is crucial for constructing these intricate molecular frameworks. chemimpex.com

Contributions to Peptide Chemistry

Peptide chemistry, particularly the synthesis of custom peptides for research and therapeutic purposes, benefits significantly from reagents that allow for the controlled assembly of amino acids. The tert-butyloxycarbonyl (Boc) group, a key feature of this compound, is one of the most widely used amine-protecting groups in peptide synthesis. researchgate.netnih.gov

The tert-butyloxycarbonyl (Boc) group is an essential tool for protecting the alpha-amino group of amino acids during peptide synthesis. organic-chemistry.org This protection prevents the amino group from reacting out of turn while the carboxyl group of the same amino acid is activated for coupling with another amino acid. The Boc group is valued for its stability against most nucleophiles and bases, allowing for selective reactions elsewhere in the molecule. organic-chemistry.org It is readily cleaved under anhydrous acidic conditions, often using trifluoroacetic acid (TFA), which regenerates the free amine, ready for the next coupling step. wikipedia.orgnih.govpeptide.com This acid-lability is a cornerstone of the Boc protection strategy. While di-tert-butyl dicarbonate (B1257347) is a common reagent for introducing the Boc group, iminodicarboxylates provide a stable, pre-protected nitrogen source for various synthetic transformations. nih.govorganic-chemistry.org

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for assembling peptides. units.it In this process, a peptide chain is built sequentially while one end is anchored to an insoluble polymer resin. units.itluxembourg-bio.com One of the two major strategies in SPPS is known as Boc SPPS. In this approach, each incoming amino acid is protected on its N-terminus with a Boc group. luxembourg-bio.com After the amino acid is coupled to the growing peptide chain on the resin, the Boc group is removed with acid to allow the next Boc-protected amino acid to be added. peptide.com

In addition to the temporary N-terminal Boc protection, the reactive side chains of amino acids are also protected with "permanent" protecting groups. In the Fmoc/tBu strategy, many of these side-chain protectors are based on tert-butyl groups, which are also acid-labile but require stronger acidic conditions for removal than the N-terminal Boc group in a dedicated Boc-SPPS workflow. peptide.comluxembourg-bio.comnih.gov The strategic use of tert-butyl-based protection, including the Boc group, is therefore integral to the successful and efficient synthesis of peptides via SPPS. luxembourg-bio.com

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the specific role of This compound in the advanced applications of enantioselective amination and chiral catalysis as outlined in your request.

Extensive searches have not yielded specific research findings, data tables, or detailed discussions regarding the direct application of this compound in the following contexts:

Role in Asymmetric Synthesis Methodologies

Chiral Catalysis and Reagent Design in Asymmetric Transformations

The scientific literature extensively covers related compounds containing tert-butyl functionalities in these fields. For instance, di-tert-butyl azodicarboxylate is a well-documented reagent for enantioselective amination reactions rsc.orgrsc.org, and numerous chiral ligands incorporating bulky tert-butyl groups are fundamental to chiral catalyst design. researchgate.netmdpi.com Similarly, tert-butanesulfinamide is a cornerstone reagent for the asymmetric synthesis of amines. nih.govyale.edu

However, this body of research does not specifically name or detail the use of this compound for these purposes. To adhere to the strict requirements of your instructions—to focus solely on the specified compound and outline—and to maintain scientific accuracy, the requested article cannot be constructed. Providing information on related but distinct compounds would violate the core constraints of the prompt.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Detailed investigations into the reaction mechanisms involving tert-butyl methyl iminodicarboxylate and its analogs, such as di-tert-butyl iminodicarboxylate, provide a foundational understanding of their synthetic utility. These studies clarify the pathways through which N-alkylation and Mitsunobu reactions proceed and offer insights into the decomposition of the vital tert-butoxycarbonyl (Boc) protecting group.

The N-alkylation of iminodicarboxylates, including this compound, is a fundamental transformation for creating C-N bonds. The process serves as a robust alternative to methods like the Gabriel synthesis for preparing primary amines. wikipedia.orgchemicalbook.com The reaction pathway typically proceeds via a nucleophilic substitution mechanism, most often S(_N)2.

The key steps in the mechanism are:

Deprotonation: The reaction is initiated by the deprotonation of the N-H group of the iminodicarboxylate using a suitable base, such as potassium hydroxide (B78521) or cesium carbonate. chemicalbook.comorganic-chemistry.org This step is critical as it generates a potent nitrogen nucleophile, the corresponding iminodicarboxylate anion. The pKa of the N-H proton is lowered by the presence of two electron-withdrawing carbonyl groups, facilitating this process.

Nucleophilic Attack: The resulting anion attacks an alkylating agent, typically an alkyl halide. This step generally follows an S(_N)2 pathway, where the nucleophilic nitrogen atom displaces the leaving group (e.g., a halide) from the alkylating agent.

Product Formation: This nucleophilic substitution results in the formation of the N-alkylated iminodicarboxylate product. Subsequent hydrolysis of the ester and Boc groups under acidic conditions can then liberate the corresponding primary amine. wikipedia.org

The reaction is versatile and can be applied to a wide range of alkyl halides. organic-chemistry.org The choice of base and solvent can be optimized to achieve high yields. For instance, using cesium carbonate in anhydrous N,N-dimethylformamide is an effective system for the N-alkylation of aromatic cyclic imides. organic-chemistry.org

| Step | Description | Key Intermediates/Reagents | Mechanism Type |

|---|---|---|---|

| 1 | Formation of the nucleophile via deprotonation of the N-H bond. | Iminodicarboxylate, Base (e.g., KOH, Cs₂CO₃) | Acid-Base Reaction |

| 2 | Attack of the nitrogen anion on the alkylating agent. | Iminodicarboxylate anion, Alkyl Halide (R-X) | S(_N)2 |

| 3 | Formation of the N-alkylated product and a salt byproduct. | N-Alkyl Iminodicarboxylate, Halide Salt (e.g., KX) | - |

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups with a complete inversion of stereochemistry. organic-chemistry.orgwikipedia.orgresearchgate.net Iminodicarboxylates, with a pKa typically below 15, are suitable nitrogen nucleophiles for this reaction, enabling the synthesis of protected amines from alcohols. researchgate.net The mechanism is complex and involves several key intermediates. wikipedia.orgchemeurope.com

The mechanistic pathway when using an iminodicarboxylate nucleophile is as follows:

Betaine (B1666868) Formation: The reaction initiates with a nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh(_3)), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This rapid step forms a betaine intermediate. wikipedia.orgtcichemicals.com

Proton Transfer: The betaine is a strong base and deprotonates the iminodicarboxylate, which acts as the acidic component (the pronucleophile), to form an ion pair. wikipedia.orgtcichemicals.com

Alcohol Activation: The alcohol is activated through a series of steps, culminating in the formation of a key oxyphosphonium ion intermediate. wikipedia.orgresearchgate.net This transforms the hydroxyl group into an excellent leaving group.

S(_N)2 Displacement: The iminodicarboxylate anion then acts as the nucleophile, attacking the carbon atom bearing the activated oxygen in an S(_N)2 fashion. researchgate.net This displacement occurs with a clean inversion of configuration at the chiral center of a secondary alcohol. organic-chemistry.orgresearchgate.net

Product and Byproduct Formation: The final products are the N-alkylated iminodicarboxylate, triphenylphosphine oxide, and the reduced hydrazine (B178648) dicarboxylate. researchgate.nettcichemicals.com

The stereospecificity of the Mitsunobu reaction makes it exceptionally valuable in natural product synthesis and for creating chiral amines from chiral alcohols. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group, present in this compound, is one of the most common amine protecting groups in organic synthesis. researchgate.net Its removal, or deprotection, is typically achieved under acidic or thermal conditions, and understanding these decomposition pathways is essential for its strategic use.

Acid-Catalyzed Decomposition: The most common method for Boc group cleavage is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.nettotal-synthesis.com The generally accepted mechanism involves:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. total-synthesis.com

Fragmentation: The protonated carbamate (B1207046) is unstable and fragments to release carbon dioxide and a stable tert-butyl cation. total-synthesis.comsemanticscholar.org

Cation Quenching: The tert-butyl cation is then quenched, typically by deprotonation, to form gaseous isobutene. total-synthesis.com

Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair. nih.gov

Thermal Decomposition: The Boc group can also be removed under thermolytic conditions, often at high temperatures (e.g., >150 °C), which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule. researchgate.netnih.gov The thermal decomposition of carbamates proceeds through a concerted proton transfer to release isobutylene (B52900) and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide. acs.orgmdpi.com This process avoids the use of strong acids and can sometimes be performed under solvent-free conditions. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms and molecular properties that are often difficult to probe experimentally. Density Functional Theory (DFT) and molecular modeling have been applied to systems related to this compound to understand reaction energetics, transition states, and conformational preferences.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, providing detailed information about the stability of intermediates and the energy barriers of transition states.

For N-alkylation reactions , DFT has been used to calculate the activation energies for the S(_N)2 reaction of imides with alkyl halides. These calculations help to rationalize observed regioselectivities and reaction rates by comparing the energy barriers for different possible pathways. nih.govbeilstein-journals.org

In the context of the Mitsunobu reaction , extensive DFT investigations have revealed a highly complex reaction hypersurface. researchgate.netacs.org These studies have calculated the energies of key intermediates like the betaine and the oxyphosphonium salt. Computational analysis has shown that the reaction is capable of proceeding through pathways that lead to either inversion or retention of stereochemistry, although inversion via an S(_N)2 mechanism is the dominant and experimentally observed outcome for most substrates. researchgate.netacs.org High activation barriers calculated for some proposed catalytic cycles can indicate that the modeled mechanism may be missing a key aspect or that a more complex pathway is in operation. ic.ac.uk

For Boc-group decomposition , computational modeling has been used to support a mechanism involving a slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. acs.org Such studies have found a strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate, providing predictive power for the ease of deprotection. acs.org

| Reaction Type | Calculated Properties | Mechanistic Insights Gained |

|---|---|---|

| N-Alkylation | Activation Energies, Transition State Geometries | Rationalization of regioselectivity and reaction rates. nih.govbeilstein-journals.org |

| Mitsunobu Reaction | Energies of Intermediates (Betaine, Phosphonium Salts) | Confirmation of S(_N)2 pathway, exploration of potential side reactions. researchgate.netacs.org |

| Boc Decomposition | Transition State for Proton Transfer, Reaction Rates | Support for concerted mechanism, correlation of reactivity with electronic properties. acs.org |

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how this structure influences reactivity and physical properties. For derivatives of this compound, a key area of interest is the conformational behavior around the nitrogen atom and the two N-C(O) bonds.

The presence of a bulky tert-butyl group introduces significant steric hindrance, which can strongly influence the preferred molecular conformation. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the most stable conformers. nih.govresearchgate.net Studies on related N-Boc protected amino acid derivatives have shown that the urethane (B1682113) N-protecting group can adopt either a trans (antiperiplanar) or cis (synperiplanar) conformation, with the trans form often being more stable. researchgate.net

The analysis typically involves:

Searching Conformational Space: Using molecular mechanics (MM) or ab initio methods to identify low-energy conformations. nih.gov

Calculating Relative Energies: Determining the relative free energies and enthalpies of different conformers (e.g., chair vs. twist-boat in cyclic derivatives) to predict their populations at equilibrium. researchgate.netnih.gov

These computational studies provide critical insights into how the size and electronics of the ester groups (tert-butyl vs. methyl) and any N-alkyl substituent dictate the molecule's shape, which in turn affects its ability to interact with other reagents and fit into enzyme active sites in medicinal chemistry applications. nih.gov

Spectroscopic Techniques for Mechanistic Insights

The elucidation of reaction mechanisms involving this compound relies on a suite of advanced spectroscopic techniques capable of probing transient intermediates and monitoring reactant and product concentrations in real-time. These methods provide invaluable data on reaction kinetics, the structure of key intermediates, and the electronic environment of atoms directly involved in bond-making and bond-breaking processes.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. nih.govwiley.com It allows for the simultaneous identification and quantification of reactants, intermediates, products, and byproducts as a function of time, providing a detailed picture of the reaction kinetics and mechanism. nih.gov For reactions involving this compound, both ¹H and ¹³C NMR spectroscopy are particularly informative.

The distinct resonances of the tert-butyl group (a sharp singlet in ¹H NMR) and the methyl group serve as sensitive probes of the molecule's chemical environment. nih.govmdpi.com Any transformation at the nitrogen center, such as N-alkylation, N-arylation, or deprotection, will induce changes in the chemical shifts of these reporter groups, allowing for straightforward reaction tracking.

A key application of in-situ NMR is in studying the kinetics of N-deprotection reactions. For instance, in studies of the thermal deprotection of various N-Boc protected amines, ¹H NMR spectroscopy was used to monitor the disappearance of the starting material and the appearance of the deprotected amine. nih.gov This approach allows for the determination of reaction rates and the optimization of reaction conditions. In a hypothetical in-situ NMR experiment monitoring the acid-catalyzed hydrolysis of this compound, one would expect to observe a decrease in the intensity of the signals corresponding to the tert-butyl and methyl ester protons of the starting material, with the concomitant appearance of new signals corresponding to tert-butanol, isobutylene, methanol, and the final amino acid derivative.

The table below illustrates hypothetical ¹H NMR data for monitoring the deprotection of an N-Boc protected amine, a process analogous to the deprotection of this compound.

| Time (min) | Integral of N-Boc Signal (δ ~1.5 ppm) | Integral of Product NH Signal (δ variable) | Conversion (%) |

|---|---|---|---|

| 0 | 9.00 | 0.00 | 0 |

| 10 | 6.75 | 2.25 | 25 |

| 30 | 3.60 | 5.40 | 60 |

| 60 | 1.35 | 7.65 | 85 |

| 120 | 0.09 | 8.91 | 99 |

This interactive table presents hypothetical data for illustrative purposes.

By analyzing the temporal concentration data obtained from in-situ NMR, detailed kinetic models can be constructed to test mechanistic hypotheses. nih.gov

Advanced Spectroscopic Methods for Analogous Systems (e.g., EPR, Mössbauer Spectroscopy)

While in-situ NMR is invaluable for tracking the evolution of diamagnetic species, other spectroscopic techniques are required to detect and characterize paramagnetic intermediates, such as radicals, or to probe the environment of specific metal centers in catalytic reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. u-tokyo.ac.jp In the context of reactions involving derivatives of iminodicarboxylates, EPR can provide definitive evidence for the involvement of nitrogen-centered radicals. Such radicals can be generated through the homolytic cleavage of N-H or N-X (where X is a halogen) bonds. researchgate.netresearchgate.net

For example, in studies of the Hofmann-Löffler reaction, EPR spectroscopy has been used to detect the elusive sulfonamidyl radical intermediates formed from N-halogenated amines. researchgate.net The EPR spectra of these nitrogen-centered radicals exhibit characteristic g-values and hyperfine coupling constants (A) with the ¹⁴N nucleus (I=1), which typically results in a three-line pattern. u-tokyo.ac.jpresearchgate.net

The table below shows representative EPR data for nitrogen-centered radicals detected in systems analogous to those that could be derived from this compound.

| Radical Species | g-value | A(¹⁴N) (Gauss) | Reference System |

|---|---|---|---|

| Sulfonamidyl Radical | 2.0065 | ~14-15 | Hofmann-Löffler Reaction |

| N-(Arylthio)phenylaminyl | Variable | ~9-11 | Oxidation of N-(Arylthio)anilines |

| Copper-Complexed Amidyl Radical | ~2.0-2.2 | Variable | Copper-Catalyzed Amination |

This interactive table presents data from analogous systems to illustrate the utility of EPR spectroscopy. researchgate.netrsc.orgnih.gov

If a reaction of this compound were suspected to proceed via a radical pathway, trapping experiments combined with in-situ EPR could provide compelling mechanistic evidence.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that is particularly sensitive to the local chemical environment of specific isotopes, most notably ⁵⁷Fe. It is an exceptionally powerful tool for elucidating the structure, oxidation state, and spin state of iron-containing catalysts and intermediates.

While there are no direct Mössbauer studies on this compound itself, the technique has been applied to investigate the mechanism of iron-catalyzed reactions that utilize related N-containing directing groups. For instance, in iron-catalyzed C-H activation reactions, Mössbauer spectroscopy, in conjunction with computational studies, has provided strong evidence for the involvement of high-spin iron(II) species as key intermediates. By analyzing the isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters, researchers can distinguish between different oxidation states (e.g., Fe(0), Fe(II), Fe(III)) and coordination geometries of the iron center throughout the catalytic cycle. Should this compound be employed as a substrate or ligand in an iron-catalyzed process, Mössbauer spectroscopy could offer profound insights into the nature of the active catalyst and the mechanism of catalysis.

Analytical and Characterization Methodologies for Tert Butyl Methyl Iminodicarboxylate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating tert-Butyl Methyl Iminodicarboxylate from reaction mixtures and for assessing its purity. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then used to elute the compound. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for analyzing this compound would involve an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govwjpsonline.com The use of a C18 column is standard for such analyses. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the molecule exhibit some UV absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For related compounds like Di-tert-butyl iminodicarboxylate, HPLC is a standard method for purity determination. chemicalbook.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) |

| Column Temperature | Ambient or controlled (e.g., 45°C) nih.gov |

Gas Chromatography (GC) is another powerful technique for assessing the purity of this compound, particularly due to its relatively good volatility. chemimpex.comcymitquimica.com In this method, a small amount of the sample is injected into the instrument where it is vaporized and swept by a carrier gas (such as helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A Flame Ionization Detector (FID) is commonly used for detection.

For the analysis of this compound, a non-polar or medium-polarity capillary column would be suitable. The oven temperature would be programmed to ramp up to ensure the elution of the compound and any potential impurities. The purity is determined by comparing the peak area of the main component to the total peak area. GC is frequently cited by chemical suppliers as the method for purity assessment of this compound, often reporting purities of ≥ 98%. chemimpex.comcymitquimica.com

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250°C |

| Oven Program | Temperature ramp (e.g., start at 50°C, ramp to 250°C) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~280°C |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. When coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS), it provides a powerful method for both separation and identification.

In mass spectrometry, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 175.18 g/mol ), the molecular ion peak [M]+• would be expected at m/z 175. chemimpex.comcymitquimica.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Molecules containing a tert-butoxycarbonyl (Boc) group, such as this compound, exhibit characteristic fragmentation pathways. doaj.org Common fragmentation patterns include the loss of isobutylene (B52900) (C4H8, 56 Da) from the tert-butyl group, leading to a prominent peak at m/z 119 ([M-56]+). Another characteristic fragmentation is the loss of the entire tert-butoxy (B1229062) group (C4H9O, 73 Da), resulting in a peak at m/z 102. The tert-butyl cation (C4H9+, m/z 57) is also a very common and often abundant fragment in the mass spectra of compounds containing this moiety. doaj.org

| m/z | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 175 | [M]+• (Molecular Ion) | - |

| 119 | [M - C4H8]+• | Loss of isobutylene |

| 102 | [M - C4H9O]+ | Loss of tert-butoxy radical |

| 57 | [C4H9]+ | tert-butyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see three distinct signals:

A singlet integrating to nine protons, corresponding to the chemically equivalent protons of the tert-butyl group. This signal would appear in the upfield region, typically around 1.4-1.5 ppm. semanticscholar.org

A singlet integrating to three protons for the methyl group of the ester, which would be expected to appear around 3.7-3.8 ppm.

A broad singlet for the N-H proton, the chemical shift of which can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. For this compound, one would expect to see five distinct signals:

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methyl carbons of the tert-butyl group.

A signal for the methyl carbon of the ester group.

Two signals for the two distinct carbonyl carbons of the dicarboxylate functionality.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28 |

| -C(CH₃)₃ | - | ~82 |

| -OCH₃ | ~3.75 (s, 3H) | ~53 |

| -C=O (ester) | - | ~152 |

| -C=O (carbamate) | - | ~156 |

| N-H | Variable (broad s, 1H) | - |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While the crystal structure of this compound is not widely available in public databases, analysis of related structures containing tert-butyl groups reveals common features. nih.govresearchgate.net The tert-butyl group is sterically demanding and will influence the molecular packing in the crystal lattice. The iminodicarboxylate backbone is expected to exhibit planarity due to the delocalization of electrons across the N-C=O systems. Hydrogen bonding involving the N-H proton and the carbonyl oxygens is also likely to play a significant role in the crystal packing.

Q & A

Q. What are the implications of solvent polarity on the compound’s stability during long-term storage?

- Methodological Answer : Store in anhydrous DCM or THF at –20°C under inert gas. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., free carboxylic acids) indicate hydrolysis, necessitating improved desiccation methods .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Replicate reported conditions with rigorous control of catalyst loading, ligand ratios, and moisture levels. Use kinetic profiling (e.g., in situ IR) to compare turnover frequencies. Contradictions may arise from trace metal impurities; inductively coupled plasma (ICP) analysis of reaction mixtures is advised .

Q. What statistical methods are appropriate for analyzing reproducibility issues in synthesis yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.